



# Application Notes and Protocols for Cell Viability Assays Following HJM-561 Treatment

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For Researchers, Scientists, and Drug Development Professionals

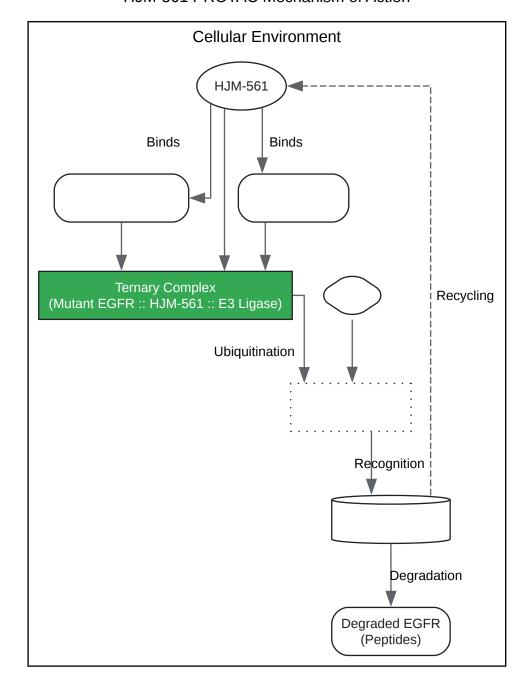
## Introduction

HJM-561 is a potent, selective, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome therapeutic resistance in non-small cell lung cancer (NSCLC).[1][2][3][4] Specifically, HJM-561 targets and induces the degradation of epidermal growth factor receptor (EGFR) with triple mutations (Del19/T790M/C797S and L858R/T790M/C797S), which are common mechanisms of resistance to osimertinib treatment. [1][2][3][4] As a heterobifunctional molecule, HJM-561 recruits an E3 ubiquitin ligase to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation effectively inhibits downstream signaling pathways, such as the PI3K-AKT pathway, thereby suppressing cancer cell proliferation.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of HJM-561 on cancer cell viability using MTT and Crystal Violet assays.

## **Mechanism of Action of HJM-561**

**HJM-561** functions by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate mutant EGFR. The PROTAC consists of a ligand that binds to the target protein (mutant EGFR) and another ligand for an E3 ubiquitin ligase, connected by a linker. This proximity induces the formation of a ternary complex, facilitating the ubiquitination of the target protein. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, and the **HJM-561** molecule can be recycled to induce further degradation.





HJM-561 PROTAC Mechanism of Action

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**HJM-561** PROTAC Mechanism of Action

# Data Presentation: In Vitro Efficacy of HJM-561

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **HJM-561** in Ba/F3 cells expressing osimertinib-resistant EGFR triple mutations. This data



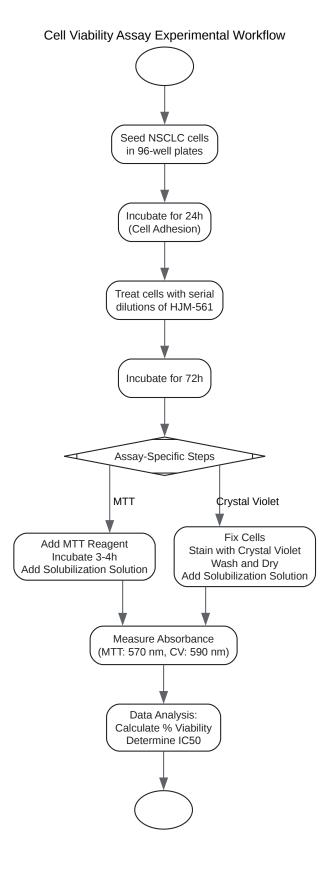
highlights the potent and selective anti-proliferative activity of HJM-561.

Cell Line	EGFR Mutation Status	IC50 (nmol/L) of HJM-561
Ba/F3	Del19/T790M/C797S	15.6[2]
Ba/F3	L858R/T790M/C797S	17.0[2]
Ba/F3	Wild-Type (WT)	>1,000[2]

## **Experimental Workflow for Cell Viability Assays**

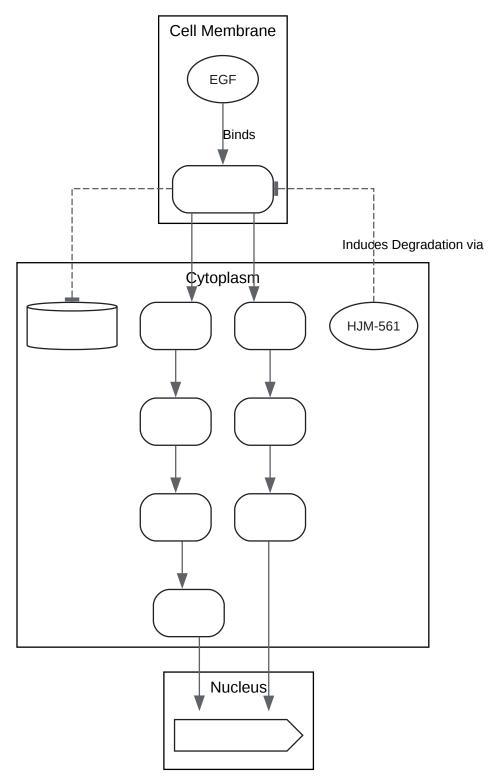
The general workflow for assessing the effect of **HJM-561** on cell viability involves cell seeding, treatment with the compound, incubation, addition of a viability reagent, and signal measurement.







#### EGFR Downstream Signaling and HJM-561 Inhibition



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### References

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